4-[(4-Phenoxyphenoxy)methyl]benzoic acid
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Overview
Description
4-[(4-Phenoxyphenoxy)methyl]benzoic acid is an organic compound with the molecular formula C20H16O4 It is known for its unique structure, which includes two phenoxy groups attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-[(4-Phenoxyphenoxy)methyl]benzoic acid typically involves the oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene. This process can be carried out using a catalyst system comprising cobalt salt, with or without manganese salt, in combination with bromide . The reaction conditions usually involve high temperatures and specific solvents to facilitate the nucleophilic substitution and subsequent oxidation steps.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same catalytic systems and reaction conditions but is optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Phenoxyphenoxy)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require strong bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
4-[(4-Phenoxyphenoxy)methyl]benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(4-Phenoxyphenoxy)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit certain enzymes, such as matrix metalloproteinases, by binding to their active sites and preventing substrate access . This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylphenoxy)benzoic acid: This compound has a similar structure but with a methyl group instead of a phenoxy group.
4-Phenoxybenzoic acid: Another related compound with a single phenoxy group attached to the benzoic acid moiety.
4-(4-Methoxyphenoxy)benzoic acid: This compound features a methoxy group instead of a phenoxy group.
Uniqueness
4-[(4-Phenoxyphenoxy)methyl]benzoic acid is unique due to its dual phenoxy groups, which confer distinct chemical and physical properties. These properties make it particularly valuable in the synthesis of high-performance polymers and materials, setting it apart from other similar compounds.
Properties
IUPAC Name |
4-[(4-phenoxyphenoxy)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O4/c21-20(22)16-8-6-15(7-9-16)14-23-17-10-12-19(13-11-17)24-18-4-2-1-3-5-18/h1-13H,14H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJJRXWDQXWYMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OCC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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